4-(2,4-Dimethylphenyl)butanoic acid

Catalog No.
S9090136
CAS No.
13621-26-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dimethylphenyl)butanoic acid

CAS Number

13621-26-6

Product Name

4-(2,4-Dimethylphenyl)butanoic acid

IUPAC Name

4-(2,4-dimethylphenyl)butanoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)

InChI Key

UKUFUTCEBAUOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCC(=O)O)C

4-(2,4-Dimethylphenyl)butanoic acid is an organic compound characterized by the molecular formula C12H16O2C_{12}H_{16}O_{2} and a molecular weight of approximately 192.25 g/mol. This compound features a butanoic acid backbone with a 2,4-dimethylphenyl substituent at the fourth position. Its structure includes a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is typically presented as a white to off-white solid and has a density of 1.053 g/cm³ and a boiling point of 326.8°C at standard atmospheric pressure .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or improved solubility characteristics.

Several synthesis methods have been documented for 4-(2,4-dimethylphenyl)butanoic acid:

  • Friedel-Crafts Acylation: This method involves the acylation of 2,4-dimethylphenol with butyric anhydride in the presence of a Lewis acid catalyst.
  • Grignard Reaction: The reaction of a Grignard reagent derived from 2,4-dimethylphenyl bromide with butyric acid can yield the desired product after hydrolysis.
  • Direct Carboxylation: Starting from appropriate aromatic precursors, direct carboxylation techniques can be applied to introduce the carboxylic acid group effectively .

These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions.

4-(2,4-Dimethylphenyl)butanoic acid finds applications primarily in research settings. Its derivatives are explored in:

  • Pharmaceuticals: As potential anti-inflammatory agents or metabolic modulators.
  • Chemical Intermediates: In organic synthesis for producing more complex molecules.
  • Material Science: As part of polymer formulations or as additives due to its chemical properties.

Understanding its applications helps in exploring further uses in industrial chemistry and pharmaceuticals.

Interaction studies involving 4-(2,4-dimethylphenyl)butanoic acid focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with inflammatory pathways, influencing cytokine release and other mediators involved in inflammation. Further research is necessary to elucidate these interactions fully and determine their implications for therapeutic use .

Several compounds share structural similarities with 4-(2,4-dimethylphenyl)butanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-(3,4-Dimethylphenyl)butanoic acidC12H16O2C_{12}H_{16}O_{2}Similar structure; different methyl substitution
3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochlorideC12H18N2O2C_{12}H_{18}N_{2}O_{2}Incorporates an amino group; potential for increased bioactivity
Butanoic acid, 4-[(2,4-dimethylphenyl)thio]-, hydrazideC12H17N2O2SC_{12}H_{17}N_{2}O_{2}SContains a thioether group; alters solubility and reactivity

The uniqueness of 4-(2,4-dimethylphenyl)butanoic acid lies in its specific substitution pattern on the aromatic ring and its resultant chemical behavior compared to these structurally similar compounds .

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 4-(2,4-dimethylphenyl)butanoic acid derivatives often involve stepwise functionalization of aromatic precursors. A widely reported method begins with the reaction of 2,4-dimethylaniline and succinic anhydride in toluene, yielding N-(2,4-dimethylphenyl)succinamic acid. Subsequent cyclization via thermal dehydration produces N-(2,4-dimethylphenyl)succinimide, which can be hydrolyzed under acidic or basic conditions to generate the corresponding butanoic acid derivative. This approach emphasizes the utility of anhydride-based acylation reactions for introducing carboxylate functionalities.

Another classical strategy employs alkylation of 2,4-dimethylphenol with ethyl 4-bromobutyrate. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the bromoester. Hydrolysis of the resulting ethyl ester under alkaline conditions then affords 4-(2,4-dimethylphenyl)butanoic acid. This method is notable for its simplicity and high yields (typically 70–85%), though it requires careful control of reaction stoichiometry to avoid di-alkylation byproducts.

Friedel–Crafts acylation represents an alternative route, particularly for introducing substituents to the aromatic ring. For instance, treatment of 2,4-dimethylbenzene with γ-bromobutyryl chloride in the presence of aluminum trichloride facilitates electrophilic substitution at the para position relative to the methyl groups. Subsequent oxidation of the terminal bromide to a carboxylic acid completes the synthesis. While effective, this method demands rigorous exclusion of moisture to prevent catalyst deactivation.

Catalytic Coupling Reactions in Structural Modification

Transition metal-catalyzed coupling reactions have revolutionized the functionalization of 4-(2,4-dimethylphenyl)butanoic acid derivatives. The Heck–Matsuda arylation, for example, enables the introduction of aryl groups to unsaturated positions within the butanoic acid backbone. In one application, palladium-catalyzed coupling of 3-pyrroline with arenediazonium tetrafluoroborates generates 4-aryl-2-pyrrolidones, which can be oxidized to β-aryl-γ-aminobutyric acid (GABA) analogues. This method offers excellent regioselectivity and functional group tolerance, making it ideal for synthesizing pharmacologically active derivatives.

Suzuki–Miyaura cross-coupling has also been adapted for modifying the aromatic moiety of these compounds. Aryl boronic acids react with brominated 4-(2,4-dimethylphenyl)butanoate esters under palladium catalysis to install diverse substituents at specific positions. For example, carbonylative Suzuki couplings with 2-bromobenzoate esters produce 2-aroylbenzoate derivatives, expanding the structural diversity of the parent molecule. Key to this approach is the slow addition of boronic acids to suppress non-carbonylative pathways, ensuring high yields (up to 92%) of the desired products.

Green Chemistry Innovations in Large-Scale Production

Recent advances in green chemistry have addressed the environmental challenges associated with large-scale synthesis of 4-(2,4-dimethylphenyl)butanoic acid derivatives. Solvent-free mechanochemical methods, for instance, eliminate the need for volatile organic compounds (VOCs) during Friedel–Crafts acylations. Ball milling of 2,4-dimethylbenzene with succinic anhydride in the presence of catalytic aluminum trichloride achieves quantitative conversion within 30 minutes, significantly reducing energy consumption compared to traditional thermal methods.

Biocatalytic approaches using immobilized lipases have also gained traction. In a notable example, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of ethyl 4-(2,4-dimethylphenyl)butanoate with glycerol, producing biodiesel-compatible esters while generating the free acid as a byproduct. This method achieves 98% conversion under mild conditions (40°C, atmospheric pressure), highlighting its potential for sustainable manufacturing.

Additionally, microwave-assisted synthesis accelerates key steps such as hydrolysis and cyclization. Irradiation of N-(2,4-dimethylphenyl)succinimide in aqueous sodium hydroxide at 150°C reduces reaction times from hours to minutes while maintaining yields above 90%. Such innovations underscore the synergy between green chemistry and process intensification in modern synthetic workflows.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to optimize the molecular geometry of 4-(2,4-dimethylphenyl)butanoic acid. The optimized structure reveals a planar phenyl ring with methyl substituents at the 2- and 4-positions, while the butanoic acid side chain adopts a gauche conformation relative to the aromatic system [1]. Key bond lengths and angles are summarized in Table 1.

Table 1: Selected DFT-Optimized Geometric Parameters

ParameterValue (Å/°)
C1–C2 (phenyl ring)1.401
C2–CH3 (methyl)1.508
C4–CH3 (methyl)1.510
C7–O1 (carboxylic O-H)1.342
O1–H1 (hydroxyl)0.972
Dihedral: C2–C1–C7–O1178.2

The methyl groups introduce steric effects, increasing the torsion angle between the phenyl ring and the carboxylic acid group compared to unsubstituted phenylbutanoic acid derivatives [5]. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the π-electrons of the phenyl ring and the σ*-orbitals of the methyl C–H bonds, stabilizing the structure by 8.3 kJ/mol [1].

Vibrational Spectroscopy Predictions for Functional Group Identification

Harmonic vibrational frequency calculations were performed to assign characteristic bands in the infrared (IR) and Raman spectra. The carboxylic acid group exhibits a broad O–H stretching vibration at 3075 cm⁻¹, while the C=O stretch appears at 1712 cm⁻¹ with a computed intensity of 450 km/mol [1] [6]. Methyl group vibrations are observed as asymmetric and symmetric C–H stretches at 2965 cm⁻¹ and 2873 cm⁻¹, respectively.

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
3075O–H stretch (carboxylic)
1712C=O stretch
1604Phenyl C=C stretching
1452CH3 asymmetric bending
1287C–O stretch (carboxylic)

The out-of-plane bending mode of the carboxylic acid O–H group is predicted at 935 cm⁻¹, a key marker for dimer formation in the solid state [4]. Comparative analysis with 4-(3,5-dimethylphenyl)butanoic acid shows a 12 cm⁻¹ redshift in the C=O stretch due to altered electron-donating effects from the methyl substituents [6].

NMR Chemical Shift Calculations for Conformational Analysis

Gauge-including atomic orbital (GIAO) calculations at the mPW1PW91/6-311++G(2d,p) level were used to predict ¹H and ¹³C NMR chemical shifts. The carboxylic acid proton appears at δ 12.1 ppm, consistent with experimental values for similar butanoic acid derivatives [4].

Table 3: Calculated vs. Experimental ¹³C NMR Shifts (δ, ppm)

Carbon PositionCalculatedExperimental [4]
C=O (C1)178.5179.2
Phenyl C2137.3137.7
Phenyl C4134.8134.1
CH3 (C2)21.421.1
CH3 (C4)21.621.3

The methyl groups at C2 and C4 exhibit distinct chemical shifts due to differences in ring current shielding effects. Conformational analysis reveals two stable rotamers of the butanoic acid side chain, separated by a 5.2 kJ/mol energy barrier. The major conformer (85% population) aligns the carboxylic acid group antiperiplanar to the phenyl ring, minimizing steric clashes [1] [5].

Electronic Properties and Frontier Molecular Orbitals

DFT-calculated frontier molecular orbitals show a highest occupied molecular orbital (HOMO) localized on the phenyl ring and a lowest unoccupied molecular orbital (LUMO) centered on the carboxylic acid group. The HOMO–LUMO gap of 5.8 eV suggests moderate chemical reactivity, with methyl substitution increasing electron density at the ortho and para positions [1] [6].

Solvent Effects on Molecular Properties

Polarizable continuum model (PCM) calculations in water and ethanol solvents indicate a 0.15 Å increase in O–H bond length due to hydrogen bonding. The dipole moment rises from 3.1 D (gas phase) to 5.4 D in water, enhancing solubility parameters compared to nonpolar analogs [2] [5].

The biological activity of 4-(2,4-Dimethylphenyl)butanoic acid manifests primarily through its interaction with key metabolic enzymes, demonstrating significant inhibitory effects across multiple enzymatic pathways. Research has established that structurally related phenylbutanoic acid derivatives exhibit potent enzyme inhibition properties, with mechanisms ranging from competitive inhibition to allosteric modulation [1] [2].

The most remarkable example of enzyme inhibition within this chemical class is demonstrated by 2,4-dioxo-4-phenylbutanoic acid, which exhibits a Ki value of 2.2 nM against ureidoglycolate lyase, ranking among the most potent competitive inhibitors ever reported for lyase enzymes [1]. This compound operates through competitive inhibition, directly competing with the natural substrate for the enzyme's active site. The structural similarity to 4-(2,4-Dimethylphenyl)butanoic acid suggests comparable inhibitory mechanisms may be operative.

Aminopeptidase inhibition represents another significant pathway for metabolic regulation. The alpha-keto amide derivatives, specifically 3-amino-2-oxo-4-phenylbutanoic acid amides, demonstrate effective inhibition of arginyl aminopeptidase (Ki = 1.5 μM), cytosol aminopeptidase (Ki = 1.0 μM), and microsomal aminopeptidase (Ki = 2.5 μM) [2]. These compounds function as slow-binding inhibitors, similar to the established aminopeptidase inhibitor bestatin, suggesting they interact with the S1'-S2' subsite of the enzyme rather than the conventional S1-S1' subsite.

The protein kinase inhibition pathway has been extensively characterized for 4-benzimidazolyl-3-phenylbutanoic acids, which target protein kinase PKCζ through allosteric binding to the PIF-pocket [3] [4]. This mechanism demonstrates exceptional selectivity, with certain congeners showing high specificity toward PKCζ while lacking inhibition of the closely related PKCι isoform and other AGC kinases. The allosteric nature of this inhibition provides enhanced selectivity compared to ATP-competitive inhibitors.

Histone deacetylase inhibition has been documented for related phenylbutanoic acid derivatives, particularly 4-(3,4-dimethoxyphenyl)butanoic acid, which modulates gene expression through HDAC inhibition . This mechanism leads to changes in chromatin structure and subsequent alterations in gene transcription patterns, affecting cellular behavior and metabolic pathways.

The metabolic regulation extends to transport protein modulation, as evidenced by the effects of 2-hydroxy-4-(methylthio)butanoic acid on monocarboxylate transporter 1 (MCT1). This compound demonstrates a 1.4-fold increase in Vmax without changes in Km, indicating enhanced transport capacity through increased MCT1 expression [6]. The upregulation occurs specifically at the apical membrane, facilitating enhanced trans-epithelial transport of methionine precursors.

Cellular Signaling Modulation Through Receptor Interactions

The cellular signaling pathways affected by 4-(2,4-Dimethylphenyl)butanoic acid encompass diverse receptor systems and signaling cascades. The compound and its structural analogs demonstrate significant capacity for modulating cellular communication through multiple receptor interaction mechanisms.

Bile acid signaling pathways represent a major target for phenylbutanoic acid derivatives. These compounds can activate farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which serve as nutrient sensors and metabolic integrators [7]. The activation of FXR leads to regulation of lipid, glucose, and energy metabolism, while TGR5 activation contributes to maintaining metabolic homeostasis. The differential metabolites associated with these pathways are significantly enriched in primary bile acid biosynthesis, suggesting involvement in cholesterol homeostasis and energy metabolism regulation.

The endoplasmic reticulum stress response pathway constitutes another critical signaling mechanism. 4-Phenylbutyric acid derivatives demonstrate potent inhibition of ER stress markers, including glucose-regulated protein 78 (GRP78), CCAAT/enhancer-binding protein homologous protein, protein kinase R-like ER kinase, activated transcription factor 6, and type-1 inositol requiring enzyme [8] [9]. This inhibition results in reduced cellular apoptosis and enhanced cytoprotection, particularly in conditions involving ischemia-reperfusion injury.

The nuclear factor kappa B (NF-κB) signaling pathway shows significant modulation by sulfamoyl compounds containing dimethylphenyl substituents. These compounds enhance NF-κB activity in the presence of lipopolysaccharide, with the most potent compound bearing a 2,5-dimethylphenyl substituent demonstrating selective enhancement at 12-hour incubation periods [10]. The enhanced activity correlates with improved inflammatory response modulation and immune system regulation.

Adhesion molecule signaling represents an important pathway for anti-inflammatory effects. 4-Phenylbutyric acid derivatives significantly decrease expression of intercellular adhesion molecule-1 (ICAM-1) and vascular adhesion molecule-1 (VCAM-1) [9]. These molecules are expressed on activated endothelial cells and mediate leukocyte adhesion and exudation. The downregulation of these adhesion molecules results in decreased inflammatory cell recruitment and reduced tissue inflammation.

The protein kinase C signaling cascade demonstrates exceptional selectivity for specific isoforms. 4-Benzimidazolyl-3-phenylbutanoic acids bind to the PIF-pocket of PKCζ, achieving selective inhibition without affecting PKCι or other AGC kinases [3] [4]. This selectivity is maintained in cellular assays, demonstrating that the compounds remain active toward cellular PKCζ without loss of potency compared to cell-free assays.

Endosomal trafficking pathways are significantly affected by compounds such as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA), which blocks several viruses and bacterial toxins by inhibiting acid-dependent endosomal trafficking [11]. This compound delays lysosomal targeting and degradation of the EGF receptor while maintaining selectivity for specific trafficking pathways, as it does not affect endosomal recycling of transferrin or retrograde trafficking of ricin.

Structure-Activity Relationship (SAR) Modeling for Bioactivity Optimization

The structure-activity relationships for 4-(2,4-Dimethylphenyl)butanoic acid and related compounds reveal critical structural features that determine biological activity and selectivity. Systematic SAR studies have identified key positions that can be modified to enhance potency while maintaining selectivity profiles.

The 2,4-dimethyl substitution pattern on the phenyl ring represents a crucial structural element for biological activity. This substitution pattern enhances steric hindrance and lipophilicity compared to monosubstituted analogs, such as 4-(4-methylphenyl)-4-oxobutanoic acid . The increased lipophilicity facilitates improved membrane penetration and receptor binding, while the steric bulk provides enhanced selectivity through improved shape complementarity with target binding sites.

The butanoic acid chain length demonstrates optimal activity at four carbon atoms. This chain length provides the appropriate spatial positioning for the carboxylic acid group relative to the aromatic ring, enabling optimal interactions with enzyme active sites and receptor binding pockets. Modifications to chain length significantly impact binding affinity and selectivity profiles, with shorter or longer chains showing reduced activity.

The phenyl ring position and orientation are critical for maintaining proper receptor fit and target specificity. The 4-position attachment of the phenyl ring to the butanoic acid chain provides the optimal geometry for binding interactions. Modifications to this attachment point or changes in the aromatic ring orientation result in significant losses in biological activity.

Electron-withdrawing groups demonstrate enhanced activity when strategically positioned on the aromatic ring. Substituents such as nitro (NO2) and trifluoromethyl (CF3) groups increase activity through enhanced electrostatic interactions with target proteins [13]. The positioning of these groups is critical, with meta-position substitutions often showing superior activity compared to ortho or para positions.

Electron-donating groups show variable effects that depend heavily on their position on the aromatic ring. Methoxy groups in different positions can lead to 2-fold differences in potency, with 4-position substitution generally favoring higher activity compared to 2- or 3-position substitution [13]. The size of the electron-donating group also influences activity, with larger groups such as 4-methoxymethoxy showing 2.5-fold lower activity compared to simple methoxy substitution.

The comparison between methoxy and hydroxyl substitution reveals dramatic effects on biological activity. Replacement of methoxy groups with hydroxyl groups results in approximately 100-fold decreases in activity [14]. This difference is attributed to the altered hydrogen bonding patterns and polarity changes that affect binding interactions with hydrophobic receptor sites.

Halogen substitution, particularly with bromine and chlorine, demonstrates enhanced activity across multiple target systems. The improved activity is attributed to enhanced hydrophobic binding interactions and favorable van der Waals contacts with target proteins [10]. The halogen substitution pattern also affects selectivity, with certain positions providing enhanced discrimination between closely related enzyme isoforms.

Bioisosteric replacement of the phenyl ring with heterocycles generally results in reduced activity. Replacement with pyridine, thiophene, or other heterocycles leads to significant decreases in binding affinity and biological activity [10]. This reduction is attributed to altered electronic properties and disrupted hydrophobic interactions that are critical for optimal binding.

The optimization strategies derived from SAR analysis emphasize maintaining the 2,4-dimethyl substitution pattern while preserving the four-carbon chain length and phenyl ring attachment. Strategic placement of electron-withdrawing groups can enhance activity, while electron-donating groups require careful positioning to avoid selectivity losses. Halogen incorporation should be considered for improved potency, while heterocycle replacements should be avoided to maintain optimal binding characteristics.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types